2-(Azetidin-3-yl)-3-chloropyridine
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Overview
Description
2-(Azetidin-3-yl)-3-chloropyridine is a heterocyclic compound that features both an azetidine ring and a chloropyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)-3-chloropyridine typically involves the formation of the azetidine ring followed by its attachment to the chloropyridine moiety. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the aza-Michael addition, which is a powerful method for constructing C–N bonds . This method is advantageous due to its versatility and efficiency in producing highly functionalized organic compounds.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)-3-chloropyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while substitution reactions may produce various substituted azetidines .
Scientific Research Applications
2-(Azetidin-3-yl)-3-chloropyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)-3-chloropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A four-membered nitrogen-containing ring.
Pyrrolidine: A five-membered nitrogen-containing ring.
Piperidine: A six-membered nitrogen-containing ring.
Morpholine: A six-membered ring containing both nitrogen and oxygen
Uniqueness
2-(Azetidin-3-yl)-3-chloropyridine is unique due to the combination of the azetidine ring and the chloropyridine moiety, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C8H9ClN2 |
---|---|
Molecular Weight |
168.62 g/mol |
IUPAC Name |
2-(azetidin-3-yl)-3-chloropyridine |
InChI |
InChI=1S/C8H9ClN2/c9-7-2-1-3-11-8(7)6-4-10-5-6/h1-3,6,10H,4-5H2 |
InChI Key |
DWIZFVPSBYORSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=C(C=CC=N2)Cl |
Origin of Product |
United States |
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